molecular formula C24H24N2O4 B2985162 N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941975-78-6

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2985162
CAS No.: 941975-78-6
M. Wt: 404.466
InChI Key: PHDYJJGDHWCVAD-UHFFFAOYSA-N
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Description

N-(2-Morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (hereafter referred to by its full systematic name) is a synthetic small molecule characterized by a benzo[d][1,3]dioxole (piperonyl) core linked to a carboxamide group. The compound features a naphthalen-1-yl moiety and a morpholinoethyl substituent, contributing to its structural complexity and biological activity. It has been identified as a potent agonist of the stimulator of interferon genes (STING) pathway, a critical mediator of innate immune responses to cytosolic DNA . In preclinical studies, this compound demonstrated enhanced specificity for human STING compared to murine analogs, with >95% purity achieved via in-house synthesis . Its mechanism involves binding to the STING protein, triggering downstream signaling cascades that promote type-I interferon production, positioning it as a candidate for immunotherapy and antiviral research .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-24(18-8-9-22-23(14-18)30-16-29-22)25-15-21(26-10-12-28-13-11-26)20-7-3-5-17-4-1-2-6-19(17)20/h1-9,14,21H,10-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDYJJGDHWCVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives and functionally related STING agonists, emphasizing molecular features, physicochemical properties, and biological activities.

Structural Analogues in the Benzo[d][1,3]dioxole-5-carboxamide Family

Several derivatives of benzo[d][1,3]dioxole-5-carboxamide have been synthesized, varying in substituents and biological targets. Key examples include:

Compound Name Substituents (R-group) Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound N-(2-morpholino-2-(naphthalen-1-yl)ethyl) 434.45 (calculated) Not reported STING agonist
N-(2,4-Dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide 2,4-dinitrophenyl 361.27 200 MAO inhibitor candidate
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide 2-chloro-4-nitrophenyl 350.73 227 MAO inhibitor candidate
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide heptan-4-yl 289.36 Not reported Umami flavor enhancer

Key Observations:

  • Substituent Impact on Activity: The target compound’s naphthalen-1-yl and morpholinoethyl groups confer STING agonism, while nitro or chloro substituents in MAO inhibitors (e.g., compounds 55–57) correlate with enzyme inhibition .
  • Physicochemical Properties: Higher molecular weight and complex substituents (e.g., morpholinoethyl) may enhance target specificity but reduce solubility, a common challenge in drug development .

Functional Analogues: STING Agonists

The target compound is compared to other STING agonists with distinct structural scaffolds:

Compound Name Structure Class STING Activation (EC50) Selectivity Notes Reference
Target Compound Benzamide derivative <1 µM (human STING) No activity in murine models
DMXAA Xanthenone derivative 10 µM (murine STING) Inactive in humans
ABZI Amide-benzimidazole 0.5 µM (human STING) Cross-species activity

Key Findings:

  • Potency : The target compound exhibits sub-micromolar potency comparable to ABZI but lacks cross-reactivity with murine STING, unlike DMXAA .
  • Clinical Relevance : Species-specific activity (human vs. murine) highlights the importance of structural optimization for translational research .

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